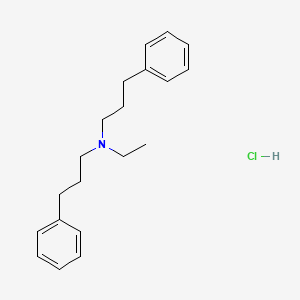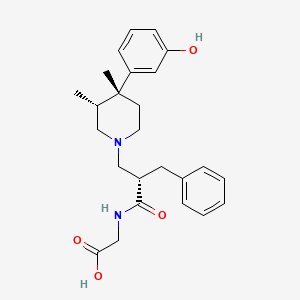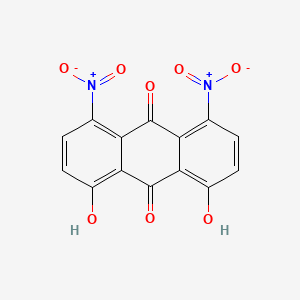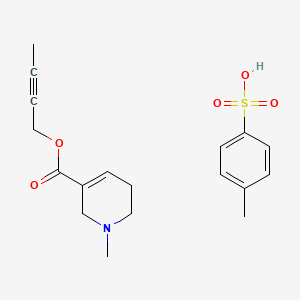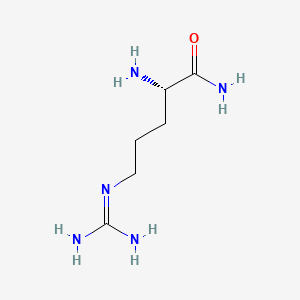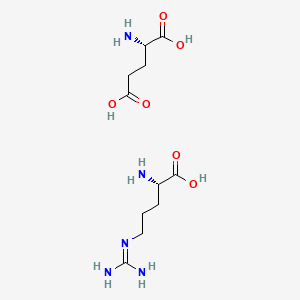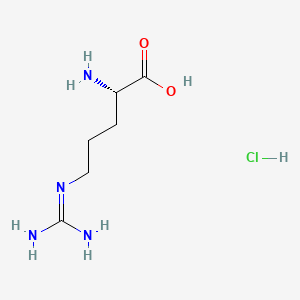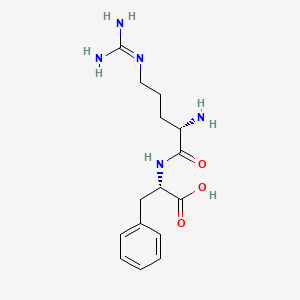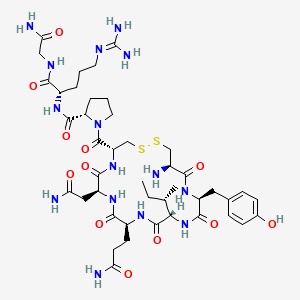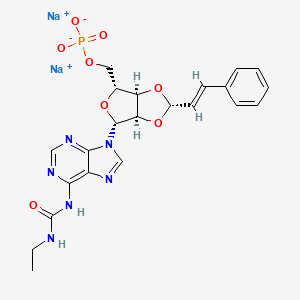
Avagacestat
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Avagacestat ejerce sus efectos al inhibir selectivamente la γ-secretasa, un complejo enzimático responsable de la escisión de la proteína precursora de amiloide (APP) para producir péptidos Aβ . Al inhibir la γ-secretasa, this compound reduce la producción de péptidos Aβ, lo que potencialmente previene la formación de placas amiloides en el cerebro . Los objetivos moleculares involucrados incluyen el complejo γ-secretasa y sus sustratos, APP y Notch .
Análisis Bioquímico
Biochemical Properties
Avagacestat interacts with the γ-secretase complex, which is composed of four essential subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer-2 (Pen-2) . This compound binds to the presenilin1 (PS1) subunit of the γ-secretase complex .
Cellular Effects
This compound influences cell function by reducing the production of Aβ peptides . This can impact cell signaling pathways and gene expression related to Alzheimer’s Disease. It should be noted that this compound has been associated with increases in nonmelanoma skin cancer and nonprogressive, reversible renal tubule effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the γ-secretase complex, thereby reducing the production of Aβ peptides . It binds to the PS1 subunit of the γ-secretase complex, potentially affecting the alignment of catalytic aspartate residues .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to reduce steady-state trough concentrations of CSF Aβ 1–38, Aβ 1–40, and Aβ 1–42 in a dose-dependent fashion over 28 days of daily dosing .
Dosage Effects in Animal Models
In animal models, doses of this compound greater than 50 mg/day have been observed to reduce Aβ levels, with no signs of potential Notch-related dose-limiting toxicities .
Metabolic Pathways
Its primary action is the inhibition of the γ-secretase complex, which plays a role in the amyloidogenic pathway of amyloid precursor protein (APP) processing .
Transport and Distribution
It is known to be rapidly absorbed and reaches a steady-state concentration by day 10 of daily dosing .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cellular membrane where the γ-secretase complex resides .
Métodos De Preparación
La síntesis de Avagacestat implica varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes para formar el producto final. La ruta sintética típicamente involucra el uso de la química de arilsulfonamida, donde las condiciones específicas de la reacción como la temperatura, los solventes y los catalizadores se controlan cuidadosamente para lograr el producto deseado . Los métodos de producción industrial pueden implicar la ampliación de estas reacciones mientras se asegura que la pureza y el rendimiento del compuesto se mantengan .
Análisis De Reacciones Químicas
Avagacestat experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto con otro átomo o grupo de átomos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y reactivos de sustitución como los halógenos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Avagacestat es único en su inhibición selectiva de la γ-secretasa, con una mayor selectividad para APP sobre Notch en comparación con otros compuestos similares . Los compuestos similares incluyen:
Semagacestat: Otro inhibidor de la γ-secretasa que reduce la producción de Aβ, pero se ha asociado con efectos adversos.
Begacestat: Un inhibidor selectivo de la γ-secretasa de tiofeno sulfonamida.
La mayor selectividad de this compound para APP sobre Notch lo convierte en un candidato prometedor para reducir los niveles de Aβ sin causar toxicidad significativa relacionada con Notch .
Propiedades
IUPAC Name |
(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAOPVUAMONVLA-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF4N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150811 | |
| Record name | Avagacestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-66-2 | |
| Record name | Avagacestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avagacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avagacestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVAGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



